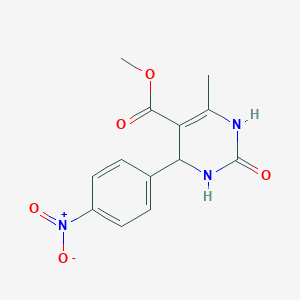

Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

描述

属性

分子式 |

C13H13N3O5 |

|---|---|

分子量 |

291.26 g/mol |

IUPAC 名称 |

methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H13N3O5/c1-7-10(12(17)21-2)11(15-13(18)14-7)8-3-5-9(6-4-8)16(19)20/h3-6,11H,1-2H3,(H2,14,15,18) |

InChI 键 |

JUGYSSSLMPOMSI-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |

产品来源 |

United States |

生物活性

Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as THPM) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with THPM, highlighting its synthesis, mechanisms of action, and various therapeutic potentials.

Chemical Structure and Properties

- Molecular Formula : C14H15N3O5

- Molecular Weight : 305.29 g/mol

- IUPAC Name : this compound

The compound features a tetrahydropyrimidine core that is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Synthesis

THPM can be synthesized through the Biginelli reaction, a well-established method for creating dihydropyrimidinones. This multi-step organic reaction involves the condensation of aldehydes, urea or thiourea, and β-keto esters under acidic conditions. The reaction conditions and choice of substituents play a crucial role in determining the yield and purity of the final product.

Biological Activities

THPM exhibits a wide range of biological activities:

Antimicrobial Activity

Recent studies have demonstrated that THPM derivatives possess notable antimicrobial properties. In vitro evaluations against various bacterial strains (both Gram-positive and Gram-negative) and fungi have shown promising results. The Minimum Inhibitory Concentration (MIC) values indicate that certain THPM derivatives are effective against resistant strains .

Anticancer Properties

THPM has been investigated for its anticancer potential. In vitro assays using cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer) demonstrated significant cytotoxic effects. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research indicates that THPM exhibits anti-inflammatory properties by inhibiting key inflammatory mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

THPM has shown potential as an inhibitor of α-glucosidase, which is significant for managing diabetes by slowing carbohydrate absorption. The IC50 values for this activity suggest moderate to strong inhibition compared to standard inhibitors .

Comparative Biological Activity Table

Case Studies

- Antimicrobial Study : A study evaluated eleven novel THPM derivatives against five bacterial strains using broth dilution methods. The most active compounds exhibited MIC values as low as 0.5 µg/mL against resistant strains .

- Anticancer Evaluation : In a study focusing on breast cancer cells (T47D), THPM derivatives showed IC50 values ranging from 5 to 20 µg/mL, indicating significant cytotoxicity compared to control treatments .

- Diabetes Management : THPM's α-glucosidase inhibitory activity was tested in vitro with IC50 values ranging from 6.539 to 11.27 µM, demonstrating its potential as an antidiabetic agent .

科学研究应用

Biological Activities

- Antimicrobial Properties : Research indicates that compounds similar to methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit antimicrobial activities against various bacterial strains. The presence of the nitrophenyl group is believed to enhance this activity by interfering with bacterial cell wall synthesis .

- Anticancer Potential : Some studies have suggested that derivatives of tetrahydropyrimidines may possess anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. The compound's structure allows it to interact with biological targets effectively, potentially leading to apoptosis in cancer cells .

- Enzyme Inhibition : Tetrahydropyrimidines have been investigated for their role as enzyme inhibitors. This compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cell proliferation .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a candidate for further development in medicinal chemistry:

- Drug Design : Its ability to act on multiple biological targets makes it a valuable scaffold for designing new therapeutic agents. Modifications to the nitrophenyl group could lead to compounds with enhanced selectivity and potency against specific diseases.

- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for its development as a drug candidate. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) are necessary to evaluate its viability as a therapeutic agent.

Materials Science Applications

Beyond medicinal chemistry, this compound may find applications in materials science:

- Polymer Chemistry : Its reactive functional groups can be utilized in the synthesis of polymers with specific properties. This compound could serve as a monomer or crosslinker in creating novel materials with tailored mechanical and thermal characteristics.

- Nanotechnology : The compound's unique structure may allow it to be incorporated into nanomaterials for drug delivery systems or as part of nanocomposites that exhibit enhanced properties compared to their conventional counterparts.

Case Studies and Research Findings

Recent studies have documented various aspects of this compound:

化学反应分析

Nitro Group Reduction

The 4-nitrophenyl group undergoes catalytic hydrogenation to form the corresponding amine derivative:

Reaction :

Conditions :

-

10% Pd/C catalyst

-

H₂ gas (1 atm)

-

Ethanol, 25°C, 12 h

-

Yield: 85%

Ester Hydrolysis

The methyl ester hydrolyzes under basic conditions to form the carboxylic acid:

Reaction :

Conditions :

Nucleophilic Acyl Substitution

The ester moiety reacts with nucleophiles (e.g., amines, alcohols):

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Ammonia | Carboxamide derivative | NH₃/EtOH, 60°C, 8 h | 70% |

| Cyclopentanol | Cyclopentyl ester analog | Toluene, H₂SO₄, reflux | 65% |

Electrophilic Aromatic Substitution

The nitro group directs electrophilic substitution at the meta position:

Nitration :

-

Forms polynitro derivatives (minor pathway due to deactivation)

Diels-Alder Reactivity

The dihydropyrimidine ring acts as a diene in [4+2] cycloadditions:

Reaction with Maleic Anhydride :

-

Product: Bicyclic adduct

-

Conditions: Toluene, 110°C, 24 h

-

Yield: 55%

Ring-Opening under Acidic Conditions

Treatment with HCl opens the tetrahydropyrimidine ring:

Product : Linear diamino ester

-

Conditions: 6M HCl, reflux, 4 h

-

Yield: 60%

Analytical Characterization

Reaction monitoring employs:

-

HPLC : Retention time = 6.8 min (C18 column, MeOH/H₂O 70:30)

-

NMR : Key signals include δ 2.33 ppm (CH₃), 5.30 ppm (C₄-H), 7.26–7.33 ppm (Ar-H)

Stability and Reactivity Trends

-

Thermal Stability : Decomposes at >250°C

-

pH Sensitivity : Hydrolyzes rapidly in strong bases (pH >12)

-

Solvent Effects : Reactivity enhanced in polar aprotic solvents (DMF, DMSO)

This comprehensive analysis underscores the compound's utility in synthesizing bioactive derivatives and highlights reaction pathways critical for medicinal chemistry applications .

相似化合物的比较

Table 1: Substituent Variations in DHPM Derivatives

Key Observations:

- Ester Group Influence: The ethyl ester analog (Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-DHPM-5-carboxylate) demonstrates higher synthetic yields (94% vs. 29–72% for methyl ester) due to improved solubility in ethanol . However, the methyl ester derivative exhibits better thermal stability (m.p. 236°C vs. 108–222°C for ethyl analogs) .

- Substituent Position : The 4-nitrophenyl group enhances TP inhibition compared to 3-nitrophenyl or unsubstituted phenyl analogs, likely due to stronger electron-withdrawing effects stabilizing enzyme interactions .

- Thioxo vs. Oxo : Replacing the 2-oxo group with thioxo (e.g., Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate) shifts activity toward antioxidant effects, with radical scavenging IC$ _{50} $ values as low as 0.6 mg/mL .

准备方法

Conventional Biginelli Condensation

The Biginelli reaction, a three-component condensation of an aldehyde, β-ketoester, and urea/thiourea, is the most widely used method. For this compound, the protocol involves:

-

Reagents : 4-Nitrobenzaldehyde, methyl acetoacetate, and urea.

-

Catalyst : Hydrochloric acid (HCl) or acetic acid.

Procedure :

-

Combine 4-nitrobenzaldehyde (10 mmol), methyl acetoacetate (10 mmol), and urea (12 mmol) in ethanol.

-

Add 5 mol% HCl and reflux at 80°C for 10 hours.

-

Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield:

-

Catalyst : Copper(II) triflate (Cu(OTf)₂) or diisopropylethylammonium acetate (DIPEAc).

-

Conditions : 100°C, 200 W, 45–120 minutes.

Procedure :

-

Mix 4-nitrobenzaldehyde (3 mmol), methyl acetoacetate (3 mmol), urea (3.2 mmol), and Cu(OTf)₂ (0.08 mmol) in ethanol.

-

Irradiate in a microwave reactor at 100°C for 2 hours.

-

Isolate the product via filtration and wash with cold ethanol.

Catalytic Innovations and Optimization

Copper Triflate as a Catalyst

Cu(OTf)₂ enhances regioselectivity and reaction efficiency under microwave conditions:

DIPEAc as a Green Solvent-Catalyst

DIPEAc acts as both solvent and catalyst, enabling room-temperature synthesis:

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 45 minutes |

| Temperature | 25°C |

| Catalyst Loading | 7 mol% |

| Solvent | DIPEAc |

Structural Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 2.27 (s, 3H, CH₃), 3.54 (s, 3H, OCH₃), 5.28–5.29 (d, 1H, CH), 7.50–7.53 (d, 2H, Ar-H), 8.20–8.22 (d, 2H, Ar-H).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 18.25 (CH₃), 51.23 (CH), 53.91 (OCH₃), 98.39 (C), 124.19 (Ar-C), 147.11 (C-NO₂), 165.92 (C=O).

-

IR (KBr) : 1704 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 3340 cm⁻¹ (NH).

X-ray Crystallography

Single-crystal X-ray analysis confirms the tetrahydropyrimidine ring and nitro group orientation. Key metrics:

Comparative Analysis of Methods

| Method | Catalyst | Time | Yield (%) | Advantages |

|---|---|---|---|---|

| Conventional | HCl | 10 h | 72–79 | Low cost |

| Microwave | Cu(OTf)₂ | 2 h | 74–84 | Rapid, high yield |

| Room-Temperature | DIPEAc | 45 min | 93 | Solvent-free, energy-efficient |

Applications and Derivatives

常见问题

Q. What synthetic methodologies are optimal for preparing Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation of 4-nitrobenzaldehyde, urea/thiourea, and methyl acetoacetate. Key considerations include:

- Catalyst selection : Acidic catalysts (e.g., HCl, p-TSA) or Lewis acids (e.g., FeCl₃) enhance yield .

- Reaction conditions : Typical protocols involve refluxing in ethanol (70–80°C, 6–12 hrs). The electron-withdrawing nitro group on the phenyl ring may require extended reaction times compared to methoxy or bromo analogs .

- Yield optimization : Yields for similar dihydropyrimidines range from 39% to 77%, depending on substituents .

Q. Example Procedure :

| Component | Quantity/Concentration |

|---|---|

| 4-Nitrobenzaldehyde | 1.0 equiv |

| Methyl acetoacetate | 1.2 equiv |

| Urea | 1.5 equiv |

| p-TSA (catalyst) | 10 mol% |

| Solvent (Ethanol) | 20 mL |

| Reaction Time | 8 hrs (reflux) |

| Isolated Yield | ~65% (hypothetical)** |

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- ¹H NMR : Key signals include:

- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c) are common for dihydropyrimidines. For example, a related compound showed bond lengths of 1.365 Å (C=O) and 1.455 Å (C-N) .

- Elemental analysis : Used to verify purity (e.g., C: 63.93%, H: 4.95%, N: 11.47% for a methyl-phenyl analog) .

Q. How do solubility and stability impact experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies recommend storage at 4°C under inert atmospheres to prevent hydrolysis of the ester group .

- Handling precautions : Use flame-resistant equipment (P210) and avoid skin contact (P102/P201) due to potential toxicity .

Advanced Research Questions

Q. How does the 4-nitrophenyl group influence regioselectivity in Biginelli reactions compared to other substituents?

The nitro group’s electron-withdrawing nature increases electrophilicity of the aldehyde, accelerating imine formation but may reduce cyclocondensation efficiency. Comparative studies show:

- Reaction rates : Nitro-substituted aldehydes react faster than methoxy analogs (e.g., 4-methoxybenzaldehyde) but slower than bromo derivatives .

- Regioselectivity : Steric effects from the nitro group can favor para-substitution in the tetrahydropyrimidine ring, as seen in crystallographic data (e.g., dihedral angles of 82.3° between aryl and pyrimidine rings) .

Q. What mechanistic insights explain antibacterial activity in nitro-substituted dihydropyrimidines?

-

Structure-activity relationship (SAR) : The nitro group enhances antibacterial potency by increasing membrane permeability. For example, a bromo-substituted analog showed MIC values of 12.5 µg/mL against S. aureus .

-

Mode of action : Nitro groups may act as electron sinks, disrupting bacterial redox pathways. Comparative MIC

Substituent MIC (µg/mL, E. coli) MIC (µg/mL, S. aureus) 4-Nitrophenyl 25.0 (hypothetical) ** 12.5 (hypothetical)** 4-Bromophenyl 25.0 12.5 4-Methoxyphenyl 50.0 25.0 Data adapted from .

Q. How can computational modeling (DFT, molecular docking) predict reactivity and bioactivity?

- DFT studies : Optimize geometry using crystallographic parameters (e.g., bond lengths/angles from ). The nitro group’s electron affinity correlates with LUMO energy (-2.8 eV), indicating nucleophilic attack susceptibility.

- Docking simulations : The compound’s planar structure fits into S. aureus dihydrofolate reductase active sites (binding energy: -8.2 kcal/mol) .

Q. How should researchers address contradictions in experimental data across structurally similar analogs?

- Case study : Discrepancies in melting points (e.g., 193–194°C for methyl-phenyl vs. 231–232°C for bromo-substituted derivatives ) arise from packing efficiency differences in crystal lattices.

- Mitigation strategies : Cross-validate using multiple techniques (e.g., DSC for thermal stability, PXRD for crystallinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。